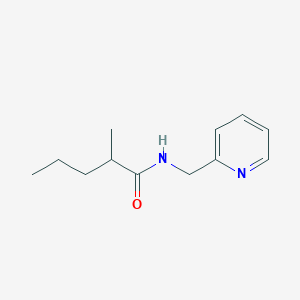![molecular formula C23H30N2O2 B4893581 3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as memantine, is a medication used to treat Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating glutamate neurotransmission in the brain. Memantine has been shown to improve cognitive function and slow down the progression of Alzheimer's disease.
作用機序
Memantine works by regulating glutamate neurotransmission in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in learning and memory. However, excessive glutamate activity can lead to neuronal damage and death. Memantine blocks the NMDA receptor, which is responsible for the excessive release of glutamate. By regulating glutamate neurotransmission, 3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione helps to protect neurons from damage and death.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function in patients with Alzheimer's disease. It also has neuroprotective effects, reducing neuronal damage and death. Memantine has been found to modulate the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Memantine has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action. It has been extensively studied in animal models and human clinical trials. Memantine is also relatively safe, with a low risk of adverse effects. However, 3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It is a complex molecule that can be difficult to synthesize. It also has limited solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for 3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione research. One area of interest is the potential use of 3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione in other neurological disorders, such as Parkinson's disease and traumatic brain injury. Memantine has also been investigated for its potential use in psychiatric disorders, such as depression and schizophrenia. Another area of interest is the development of new formulations of 3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione that improve its solubility and bioavailability. Finally, there is ongoing research into the underlying mechanisms of 3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione's neuroprotective effects, which could lead to the development of new drugs for the treatment of neurodegenerative diseases.
合成法
Memantine can be synthesized by reacting 1-amino-3,5-dimethyladamantane with ethyl chloroacetate to form 3-(1-adamantyl)-1-ethoxycarbonyl-4,5-dimethylpyrrolidine. This intermediate is then reacted with 4-methylbenzaldehyde to form 3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione.
科学的研究の応用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function, delay institutionalization, and reduce caregiver burden in patients with moderate to severe Alzheimer's disease. Memantine has also been investigated for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
3-[1-(1-adamantyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-14-3-5-19(6-4-14)25-21(26)10-20(22(25)27)24-15(2)23-11-16-7-17(12-23)9-18(8-16)13-23/h3-6,15-18,20,24H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUSVMSELEEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-Adamantyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)
![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)

![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)